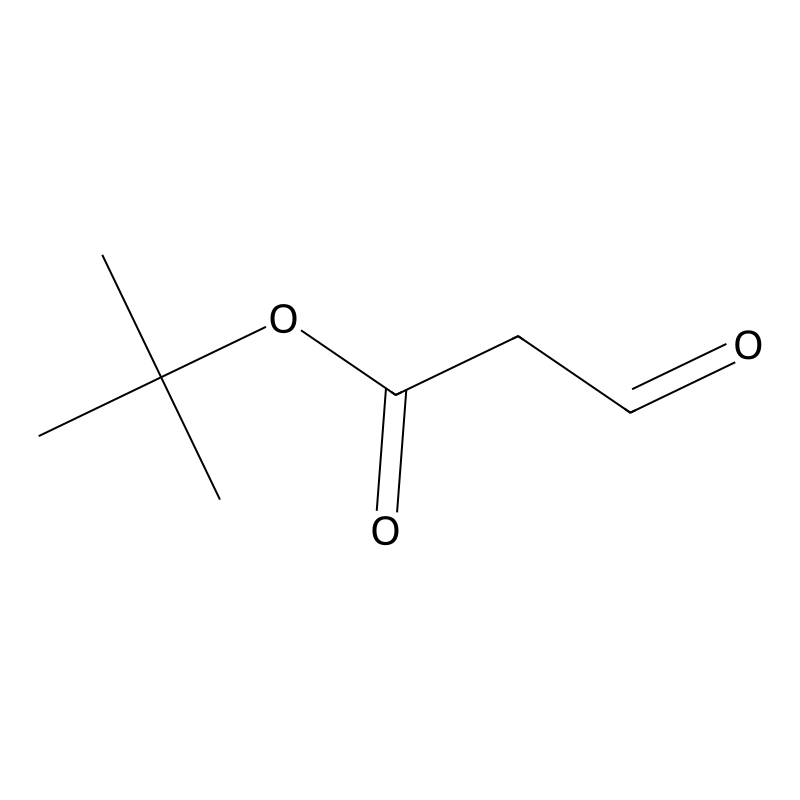

Tert-butyl 3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 3-oxopropanoate is an organic compound with the molecular formula and a molecular weight of 144.17 g/mol. It is characterized by the presence of a tert-butyl group attached to a 3-oxopropanoate moiety, which contributes to its reactivity and utility in organic synthesis. The compound is known for its role as an intermediate in various

- Gold-Catalyzed Annulation Reactions: This compound can undergo gold-catalyzed [4+3] and [4+4] annulation reactions with epoxides, leading to the formation of complex cyclic structures.

- Nucleophilic Addition: It can react with nucleophiles due to the electrophilic nature of the carbonyl group, facilitating the formation of various derivatives .

- Decarboxylation: Under certain conditions, tert-butyl 3-oxopropanoate can undergo decarboxylation, resulting in the formation of simpler carboxylic acids .

While specific biological activities of tert-butyl 3-oxopropanoate are not extensively documented, compounds with similar structures often exhibit a range of biological properties, including antimicrobial and anti-inflammatory activities. Its derivatives may also show potential in drug development due to their structural features that can interact with biological targets.

Tert-butyl 3-oxopropanoate can be synthesized through various methods:

- Esterification: The reaction between tert-butyl alcohol and 3-oxopropanoic acid under acidic conditions can yield tert-butyl 3-oxopropanoate.

- Using Lithium Diisopropylamide: A multi-step reaction involving lithium diisopropylamide can also produce this compound from simpler precursors .

- Via Acetylation: Acetylation of suitable substrates followed by esterification can lead to the formation of tert-butyl 3-oxopropanoate.

Tert-butyl 3-oxopropanoate is utilized in several applications:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Organic Synthesis: The compound is valuable in organic chemistry for constructing complex molecules through diverse synthetic pathways.

- Research

Tert-butyl 3-oxopropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-butyl acetoacetate | 0.96 | Contains an additional methyl group on the carbon chain, enhancing reactivity. | |

| Tert-butyl 3-hydroxypropionate | 0.92 | Contains a hydroxyl group, making it more polar and potentially more reactive towards electrophiles. | |

| 3-tert-Butoxy-3-oxopropanoic acid | 0.96 | Features an additional hydroxyl group that increases solubility in polar solvents. | |

| Methyl acetoacetate | 0.94 | Lacks the bulky tert-butyl group, resulting in different steric properties affecting reactivity. |

These comparisons highlight how tert-butyl 3-oxopropanoate is unique due to its bulky tert-butyl group, which influences its reactivity and interaction patterns compared to other similar compounds.